![molecular formula C26H22N6O B2864923 4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide CAS No. 894067-04-0](/img/structure/B2864923.png)
4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications
Antimicrobial Activity
Compounds similar to “4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide” have been synthesized and screened for their antimicrobial activity against various microorganisms . This suggests that the compound could potentially be used in the development of new antimicrobial agents.
Anticancer Activity
The compound could potentially be used in anticancer research. Similar compounds have shown cytotoxic activity against cancer cell lines . In particular, derivatives of the compound have shown more cytotoxic activity than the reference drug (i.e., imatinib) when tested against lung cancer cell lines .
Inhibitor of Receptor Tyrosine Kinase
Derivatives of the compound have been evaluated as inhibitors of receptor tyrosine kinase . This suggests that the compound could potentially be used in the development of new treatments for diseases that involve abnormal tyrosine kinase activity, such as certain types of cancer.
Antifungal Activity
The compound could potentially be used in the development of new antifungal agents. Derivatives of the compound have been evaluated for their antifungal activity against specialized aquatic fungal species .
Antioxidant Activity
The compound could potentially be used in the development of new antioxidant agents. Derivatives of the compound have been evaluated for their antioxidant activity using the DPPH (2,2-diphenylpicrylhydrazyl) method .
Pharmacokinetic Profiles
The compound could potentially be used in pharmacokinetic studies. Derivatives of the compound have been evaluated for their pharmacokinetic profiles .
Antibacterial Activity
The compound could potentially be used in the development of new antibacterial agents. Derivatives of the compound have been evaluated for their antibacterial activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species .
Synthesis of Heterocyclic Compounds
The compound could potentially be used in the synthesis of heterocyclic compounds. Similar compounds have been synthesized using hydrazonoyl halides , suggesting that the compound could potentially be used in similar synthetic processes.
properties
IUPAC Name |
4-phenyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O/c33-25(13-4-9-19-7-2-1-3-8-19)28-22-12-5-10-20(17-22)23-14-15-24-29-30-26(32(24)31-23)21-11-6-16-27-18-21/h1-3,5-8,10-12,14-18H,4,9,13H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHKEKHCTYCZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide |
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